Cas no 1021059-98-2 (ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate)

Ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate is a synthetic intermediate with potential applications in medicinal chemistry and organic synthesis. Its structure features a pyran-4-one core functionalized with a benzyloxy group and a piperidine-3-carboxylate moiety, offering versatility for further derivatization. The compound's ester and carbonyl functionalities enhance its reactivity, making it suitable for coupling reactions or as a precursor for heterocyclic scaffolds. Its well-defined molecular architecture allows for precise modifications, facilitating the development of pharmacologically active compounds. The product is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in research and industrial applications.
ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate structure
1021059-98-2 structure
Product Name:ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate
CAS No:1021059-98-2
MF:C21H23NO6
MW:385.41042637825
CID:5914712
PubChem ID:44059885
Update Time:2025-10-28

ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate
    • SR-01000921917-1
    • ethyl 1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-3-carboxylate
    • AKOS024505113
    • SR-01000921917
    • F5286-0005
    • ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate
    • VU0640524-1
    • 1021059-98-2
    • KSDBIXYWLQDCOI-UHFFFAOYSA-N
    • Inchi: 1S/C21H23NO6/c1-2-26-21(25)16-9-6-10-22(12-16)20(24)18-11-17(23)19(14-28-18)27-13-15-7-4-3-5-8-15/h3-5,7-8,11,14,16H,2,6,9-10,12-13H2,1H3
    • InChI Key: KSDBIXYWLQDCOI-UHFFFAOYSA-N
    • SMILES: N1(C(C2OC=C(OCC3=CC=CC=C3)C(=O)C=2)=O)CCCC(C(OCC)=O)C1

Computed Properties

  • Exact Mass: 385.153
  • Monoisotopic Mass: 385.153
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 662
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.1A^2
  • XLogP3: 2.2

ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate Pricemore >>

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Additional information on ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate

Professional Introduction to Ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate (CAS No. 1021059-98-2)

Ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate (CAS No. 1021059-98-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, holds promise for various applications in drug development, particularly in the synthesis of bioactive molecules.

The chemical structure of Ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate features a piperidine core, which is a common motif in many pharmacologically active agents. The presence of a benzyloxy group at the 5-position and a piperidine-3-carboxylate moiety at the 1-position contributes to its unique reactivity and potential biological activity. This arrangement allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, there has been a growing interest in the development of novel piperidine derivatives due to their demonstrated efficacy in modulating various biological pathways. The benzyloxy group, in particular, has been shown to enhance the solubility and metabolic stability of drug candidates, while the piperidine ring is known for its ability to interact with biological targets such as enzymes and receptors. These properties make Ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate a compelling candidate for further investigation.

One of the most promising areas of research involving this compound is its potential application in the development of antiviral and anticancer agents. The structural features of Ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate suggest that it may interfere with critical viral replication processes or inhibit the growth of cancer cells by targeting specific enzymes or signaling pathways. Preliminary studies have indicated that derivatives of this compound exhibit inhibitory activity against certain enzymes implicated in viral protease inhibition, which is a key mechanism in antiviral drug design.

The pyran-2-carbonyl moiety present in the molecule also plays a crucial role in its chemical behavior. This group can participate in various reactions, including condensation and cyclization processes, which are essential for constructing more complex scaffolds. The ability to modify this moiety allows chemists to explore a wide range of structural variations, potentially leading to the discovery of new drugs with improved pharmacological properties.

From a synthetic chemistry perspective, Ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate serves as an excellent building block for constructing more elaborate molecules. Its versatile structure allows for the introduction of additional functional groups at multiple positions, enabling the creation of libraries of compounds for high-throughput screening. This approach has been widely adopted in modern drug discovery programs to identify novel lead compounds with desired biological activities.

The pharmaceutical industry has increasingly recognized the importance of optimizing drug candidates for oral administration. Ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate, with its favorable physicochemical properties such as solubility and stability, aligns well with these requirements. By enhancing these properties through structural modifications, researchers can improve the bioavailability and therapeutic efficacy of drugs derived from this compound.

In conclusion, Ethyl 1-[5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl]piperidine-3-carboxylate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an invaluable tool for drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and synthesis of next-generation therapeutics.

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